molecular formula C10H13BrO B14034998 1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene

Cat. No.: B14034998
M. Wt: 229.11 g/mol
InChI Key: VQTHIOZBHZZBSG-UHFFFAOYSA-N
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Description

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom, a methoxymethyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2,4-dimethylbenzyl alcohol, followed by the introduction of the methoxymethyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: The major product is 2,4-dimethylbenzene.

Scientific Research Applications

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.

    Agriculture: It is used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxymethyl group can participate in various reactions, including oxidation and reduction, altering the electronic properties of the benzene ring and influencing reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-dimethylbenzene: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    1-Bromo-3,5-dimethylbenzene: Different substitution pattern affects reactivity and applications.

    1-Bromo-4-methoxymethyl-2,3-dimethylbenzene: Similar structure but different substitution pattern.

Uniqueness

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is unique due to the presence of both the bromine atom and the methoxymethyl group, which provide distinct reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in various applications.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-bromo-5-(methoxymethyl)-2,4-dimethylbenzene

InChI

InChI=1S/C10H13BrO/c1-7-4-8(2)10(11)5-9(7)6-12-3/h4-5H,6H2,1-3H3

InChI Key

VQTHIOZBHZZBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1COC)Br)C

Origin of Product

United States

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